7-Amino-8-bromo-3,4-dihydronaphthalen-1(2H)-one

Catalog No.
S3404049
CAS No.
214697-98-0
M.F
C10H10BrNO
M. Wt
240.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Amino-8-bromo-3,4-dihydronaphthalen-1(2H)-one

CAS Number

214697-98-0

Product Name

7-Amino-8-bromo-3,4-dihydronaphthalen-1(2H)-one

IUPAC Name

7-amino-8-bromo-3,4-dihydro-2H-naphthalen-1-one

Molecular Formula

C10H10BrNO

Molecular Weight

240.1 g/mol

InChI

InChI=1S/C10H10BrNO/c11-10-7(12)5-4-6-2-1-3-8(13)9(6)10/h4-5H,1-3,12H2

InChI Key

FWWCXEVWMSEPJD-UHFFFAOYSA-N

SMILES

C1CC2=C(C(=O)C1)C(=C(C=C2)N)Br

Canonical SMILES

C1CC2=C(C(=O)C1)C(=C(C=C2)N)Br

7-Amino-8-bromo-3,4-dihydronaphthalen-1(2H)-one is a chemical compound characterized by its unique structure, which includes a naphthalene core substituted with an amino group and a bromine atom. Its molecular formula is C10H10BrNOC_{10}H_{10}BrNO and it has a molecular weight of 225.10 g/mol. The compound features a bicyclic structure that contributes to its biological activity and potential applications in medicinal chemistry.

Typical of amines and brominated compounds. Notably, it may participate in:

  • Nucleophilic substitutions: The amino group can act as a nucleophile, reacting with electrophiles.
  • Electrophilic aromatic substitution: The bromine atom can be replaced by other substituents under appropriate conditions.
  • Reduction reactions: The carbonyl group can be reduced to alcohols or other functional groups.

These reactions are significant for modifying the compound to enhance its biological properties or for synthesizing derivatives.

7-Amino-8-bromo-3,4-dihydronaphthalen-1(2H)-one exhibits promising biological activities. It has been studied for:

  • Antimicrobial properties: Its structural features allow interaction with bacterial cell membranes.
  • Anti-inflammatory effects: Modifications in the naphthalene structure have shown potential in reducing inflammation markers.
  • Cytotoxicity against cancer cells: Research indicates that compounds with similar structures can induce apoptosis in various cancer cell lines.

These activities make it a candidate for further pharmacological studies.

The synthesis of 7-Amino-8-bromo-3,4-dihydronaphthalen-1(2H)-one typically involves:

  • Starting materials: 7-Bromo-3,4-dihydronaphthalen-1(2H)-one is reacted with an appropriate amine.
  • Reaction conditions: The reaction is often carried out in solvents like ethanol or methanol under reflux or at room temperature.
  • Purification: The product is purified using column chromatography or recrystallization techniques.

The Claisen-Schmidt condensation method has also been reported for synthesizing related compounds, indicating versatility in synthetic approaches .

This compound has several applications, particularly in:

  • Pharmaceutical development: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting inflammation and cancer.
  • Chemical probes: Its ability to interact with biological systems makes it useful in research settings for studying protein interactions and cellular processes.
  • Material science: Compounds with similar structures are investigated for their potential use in organic electronics and photonic devices.

Interaction studies involving 7-Amino-8-bromo-3,4-dihydronaphthalen-1(2H)-one focus on its binding affinity to various proteins and enzymes. Preliminary results suggest:

  • Binding to receptors: The compound may interact with specific receptors involved in inflammatory pathways.
  • Enzyme inhibition: It has been noted to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism .

These interactions highlight its potential as a therapeutic agent and warrant further investigation.

Several compounds share structural similarities with 7-Amino-8-bromo-3,4-dihydronaphthalen-1(2H)-one. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberSimilarityUnique Features
5-Bromo-3,4-dihydronaphthalen-2(1H)-one117294-21-01.00Lacks the amino group; different biological activity
5,7-Dibromo-3,4-dihydronaphthalen-2(1H)-one144066-44-40.98Increased bromination; potential for enhanced reactivity
8-Bromo-3,4-dihydronaphthalen-1(2H)-one214697-98-00.95Different position of bromine; varying pharmacological properties
1-(2-Bromo-6-methylphenyl)propan-2-one1803741-93-60.95Different core structure; used in different applications
1-(3-Bromo-2-methylphenyl)propan-2-one1504015-47-70.92Distinct functional groups affecting reactivity

The presence of the amino group and the specific bromination pattern of 7-Amino-8-bromo-3,4-dihydronaphthalen-1(2H)-one contribute to its unique chemical behavior and biological activity compared to these similar compounds.

XLogP3

2

Dates

Modify: 2023-08-19

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